N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-14-9-5-2-6-11(14)10-17-16(20)15-12-7-3-4-8-13(12)18-19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMPUMVNJWOVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide typically involves the reaction of 2-methoxybenzylamine with 1H-indazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Interaction with Cannabinoid Receptors
N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide primarily interacts with the cannabinoid receptors, particularly the CB1 receptor. This interaction is crucial for its psychoactive effects and therapeutic benefits. Studies have shown that this compound can modulate the endocannabinoid system, potentially offering benefits in pain management and neuroprotection.
Antitumor Activity
Recent investigations have highlighted the compound's potential in cancer therapy:
- Inhibition of Cancer Cell Lines : The compound has demonstrated effective antiproliferative activity against various cancer cell lines, with IC50 values indicating significant inhibition. Derivatives of indazole compounds have been reported to exhibit strong enzymatic inhibition against fibroblast growth factor receptors (FGFR), which are implicated in tumor growth.
- Mechanisms of Action : The compound may induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways.
Synthesis and Derivative Development
The synthesis of this compound typically involves the reaction of 2-methoxybenzylamine with 1H-indazole-3-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). This method highlights its versatility in organic synthesis and the potential for creating various derivatives with enhanced biological activity.
Antimicrobial and Antiviral Properties
This compound has shown promise in antimicrobial and antiviral research:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits activity against several bacterial strains, which could be leveraged for developing new antibiotics .
- Antiviral Potential : Research into its antiviral properties is ongoing, suggesting that it may inhibit viral replication through interactions with viral proteins or host cell pathways .
Toxicological Insights
Recent reports on novel psychoactive substances (NPS) highlight the need for understanding the toxicological effects of compounds like this compound. Accidental ingestions of similar compounds have led to adverse effects such as altered mental states and cardiovascular instability, underscoring the importance of thorough toxicological evaluations .
Comparative Analysis of Related Compounds
The following table summarizes key features of this compound compared to other indazole derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-methylphenyl)-1H-indazole-3-carboxamide | Substituted phenyl group | Exhibits neuroprotective effects |
| N-(3-bromophenyl)-1H-indazole-3-carboxamide | Bromine substitution on phenyl | Enhanced potency against specific cancer cell lines |
| 1-butyl-N-(2-methoxyphenyl)-1H-indazole-3-carboxamide | Butyl group addition | Improved solubility and bioavailability |
The unique methoxy substitution pattern of this compound may confer distinct pharmacological properties compared to other derivatives.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Findings :
- The 2-methoxyphenylmethyl group in the target compound introduces steric and electronic differences compared to bulkier substituents (e.g., cyclohexylmethyl in AB-CHMINACA). These modifications influence receptor binding kinetics and metabolic stability .
- Fluorine substitution (as in AB-FUBINACA) enhances lipophilicity and receptor affinity, contributing to higher potency .
NBOMe Series (Phenethylamine Derivatives)
While structurally distinct from indazole carboxamides, NBOMe compounds share the N-(2-methoxyphenyl)methyl group:
Key Differences :
Analytical Data
- Mass Spectrometry : Indazole carboxamides typically exhibit fragmentation patterns at m/z corresponding to the indazole core and substituent loss .
- Crystallography : Single-crystal X-ray analysis (used for analogs like AB-FUBINACA) confirms stereochemistry and substituent orientation .
Pharmacological and Regulatory Considerations
Biological Activity
N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, also known as A-796,260, is a synthetic cannabinoid that has garnered attention for its diverse biological activities. This compound is particularly noted for its potential therapeutic applications, including antimicrobial and antiviral properties, as well as its interactions with the endocannabinoid system. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Target of Action
This compound primarily interacts with cannabinoid receptors, particularly CB1 receptors. This interaction is crucial for its psychoactive effects and potential therapeutic benefits.
Mode of Action
The compound exhibits a complex mode of action that includes:
- Inhibition of Arginase : This inhibition disrupts metabolic pathways associated with nitric oxide production, potentially affecting various physiological processes.
- Cellular Changes : It induces significant changes in cellular structures, such as membrane blebbing and autophagosome formation, indicating its impact on cellular integrity and apoptosis.
Antimicrobial and Antiviral Properties
Research indicates that this compound has demonstrated antimicrobial and antiviral activities. Preliminary studies suggest it may be effective against a range of pathogens, although specific mechanisms remain to be fully elucidated.
Antitumor Activity
Recent investigations have highlighted the compound's potential in cancer therapy. Notably:
- Inhibition of Cancer Cell Lines : The compound has shown promising results against various cancer cell lines, with IC50 values indicating effective antiproliferative activity. For instance, derivatives of indazole compounds have been reported to exhibit strong enzymatic inhibition against fibroblast growth factor receptors (FGFR), which are implicated in tumor growth .
- Mechanisms of Action in Cancer : Studies have suggested that this compound may induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways .
Accidental Ingestion and Toxicity
A case study involving accidental ingestion of a related novel psychoactive substance (NPS) highlighted the potential toxic effects associated with indazole derivatives. Patients exhibited symptoms such as altered mental states and seizures following ingestion, emphasizing the need for caution regarding these compounds . Although this study focused on a different derivative, it underscores the broader implications for safety and pharmacological effects within this chemical class.
Research Findings Summary
Q & A
Basic: What are the recommended synthetic pathways for N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves a carbodiimide-mediated coupling reaction between 1H-indazole-3-carboxylic acid and 2-methoxybenzylamine. Key steps include:
- Amide bond formation : Use EDC/HOBt or DCC as coupling agents under inert atmosphere at 0–5°C to minimize side reactions.
- Purification : Column chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures.
- Efficiency optimization : Monitor reaction progress via TLC, and adjust stoichiometry (1.2:1 amine-to-acid ratio) to maximize yield. Purity validation requires HPLC (≥95%) and ¹H/¹³C NMR to confirm absence of unreacted starting materials .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for the indazole core (e.g., C3-carboxamide at ~160 ppm) and 2-methoxybenzyl group (aromatic protons at δ 6.8–7.5 ppm).
- LC-MS : Confirm molecular weight ([M+H]⁺ expected at m/z 322.1) and detect impurities.
- IR spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Cross-reference with data from analogous compounds (e.g., N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide) .
Advanced: How does the 2-methoxybenzyl substituent impact the compound’s binding affinity to cannabinoid receptors compared to alkyl or fluorobenzyl analogs?
Answer:
- Structural insights : The 2-methoxy group may enhance π-π stacking with aromatic residues in CB1/CB2 receptors but reduce lipophilicity compared to fluorinated analogs (e.g., AB-FUBINACA).
- Experimental validation : Perform competitive binding assays using transfected HEK293 cells expressing human CB1/CB2. Compare IC₅₀ values with analogs like AB-CHMINACA (cyclohexylmethyl) and FUB-AKB48 (fluoropentyl). SAR studies suggest electron-donating groups (e.g., methoxy) modulate receptor selectivity .
Advanced: How can researchers address discrepancies in reported IC₅₀ values across different cellular assays for this compound?
Answer:
- Standardization : Use identical cell lines (e.g., SH-SY5Y for neuronal assays) and control buffer conditions (pH 7.4, 37°C).
- Data normalization : Include reference ligands (e.g., WIN55,212-2 for cannabinoid receptors) to calibrate assay sensitivity.
- Mechanistic studies : Investigate pH-dependent interactions, as seen in tumor cell models where 2-methoxybenzyl derivatives disrupt carbonic anhydrase activity .
Advanced: What in vitro models are appropriate for assessing the metabolic stability of this compound?
Answer:
- Liver microsomes : Incubate with human or rodent microsomes + NADPH. Quantify parent compound degradation via LC-MS/MS (half-life <30 min suggests rapid metabolism).
- CYP enzyme mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways. Compare with methylated indazole derivatives to pinpoint vulnerable sites (e.g., methoxy demethylation) .
Advanced: What computational strategies predict the interaction of this compound with off-target kinases or transporters?
Answer:
- Molecular docking : Screen against kinase homology models (e.g., CDK2) using AutoDock Vina. Prioritize targets with Glide scores <−7 kcal/mol.
- Molecular dynamics (MD) : Simulate binding pose stability (50 ns trajectories) in explicit solvent. Validate predictions with kinase inhibition assays (e.g., recombinant PTPN2 or CDK2) .
Methodological: How should researchers design dose-response studies to evaluate the compound’s efficacy in vivo?
Answer:
- Dosing regimen : Administer staggered doses (1–30 mg/kg, i.p. or p.o.) in rodent models. Collect plasma at 0.5, 2, 6, and 24 h for pharmacokinetic profiling (AUC, Cₘₐₓ).
- Behavioral endpoints : For CNS targets, use open-field tests or hot-plate analgesia assays.
- Target engagement : Perform ex vivo receptor occupancy assays using radiolabeled ligands (e.g., [³H]CP55,940 for CB1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
